molecular formula C13H15NO2 B1442401 5-(tert-Butyl)-1H-indole-3-carboxylic acid CAS No. 1368405-66-6

5-(tert-Butyl)-1H-indole-3-carboxylic acid

Cat. No. B1442401
M. Wt: 217.26 g/mol
InChI Key: YIOBBXXAMCPHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(tert-Butyl)-1H-indole-3-carboxylic acid” is a chemical compound that contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” group is a four-carbon substituent derived from isobutane and is attached to the 5-position of the indole core . The “carboxylic acid” group is attached at the 3-position of the indole core .


Molecular Structure Analysis

The molecular structure of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” consists of an indole core with a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position . The exact bond lengths and angles would depend on the specific conformation and environment of the molecule .


Chemical Reactions Analysis

The chemical reactivity of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would be influenced by the presence of the electron-rich indole ring, the electron-donating tert-butyl group, and the electron-withdrawing carboxylic acid group . These groups could potentially participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The exact properties such as melting point, boiling point, and density would need to be determined experimentally .

Scientific Research Applications

1. NMR Studies of Macromolecular Complexes

  • Application Summary: The tert-butyl group of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” is used as a probe for NMR studies of macromolecular complexes .
  • Methods of Application: The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
  • Results: The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

2. Active Pharmaceutical Intermediate

  • Application Summary: “5-(tert-Butyl)-1H-indole-3-carboxylic acid” is employed as an active pharmaceutical intermediate .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

3. Organic Synthesis

  • Application Summary: “5-(tert-Butyl)-1H-indole-3-carboxylic acid” can be used as a building block in the synthesis of more complex organic molecules.
  • Methods of Application: The specific methods of application are not provided in the source.
  • Results: The specific results or outcomes are not provided in the source.

4. Antioxidant Properties

  • Application Summary: Compounds with a tert-butyl group, such as butylated hydroxytoluene (BHT), are known for their antioxidant properties . While not directly related to “5-(tert-Butyl)-1H-indole-3-carboxylic acid”, this suggests potential antioxidant applications for this compound.
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

5. Chemical Transformations

  • Application Summary: The tert-butyl group is known for its unique reactivity pattern, which can be used in various chemical transformations .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

6. Solvent in Industrial Applications

  • Application Summary: Compounds with a tert-butyl group, such as tert-butyl acetate, are used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . This suggests potential solvent applications for “5-(tert-Butyl)-1H-indole-3-carboxylic acid”.
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

4. Antiviral Drug

  • Application Summary: Butylated hydroxytoluene (BHT), a compound with a tert-butyl group, has been postulated as an antiviral drug . This suggests potential antiviral applications for “5-(tert-Butyl)-1H-indole-3-carboxylic acid”.
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

5. Biocatalytic Processes

  • Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its possible application in biocatalytic processes .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

6. Conversion of Aromatic Nitriles

  • Application Summary: Tert-butyl acetate can be used to convert aromatic nitriles to the corresponding N-tert-butylamides . This suggests potential applications for “5-(tert-Butyl)-1H-indole-3-carboxylic acid” in similar chemical transformations.
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety and hazards associated with “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would depend on factors such as its reactivity, toxicity, and handling procedures . It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on “5-(tert-Butyl)-1H-indole-3-carboxylic acid” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

properties

IUPAC Name

5-tert-butyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOBBXXAMCPHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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